Sodium ferrous citrate

Description

Properties

CAS No. |

43160-25-4 |

|---|---|

Molecular Formula |

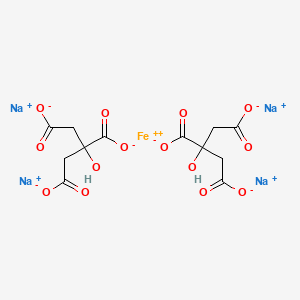

C12H10FeNa4O14 |

Molecular Weight |

526.00 g/mol |

IUPAC Name |

tetrasodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) |

InChI |

InChI=1S/2C6H8O7.Fe.4Na/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;/q;;+2;4*+1/p-6 |

InChI Key |

JHYAVWJELFKHLM-UHFFFAOYSA-H |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Sodium Citrate-Mediated Co-Precipitation

The seminal method (Example II in US3091626A) employs sodium citrate dihydrate as a sodium source and pH buffer:

Reaction Scheme

$$

\text{FeSO}4\cdot7\text{H}2\text{O} + \text{C}6\text{H}8\text{O}7 + \text{Na}3\text{C}6\text{H}5\text{O}7\cdot2\text{H}2\text{O} \rightarrow \text{NaFeC}6\text{H}5\text{O}7\cdot n\text{H}2\text{O} + \text{Byproducts}

$$

Procedure

- Dissolve 13.9 g ferrous sulfate heptahydrate and 9.8 g sodium citrate dihydrate in 100 mL deionized water at 60°C.

- Add 7 g anhydrous citric acid under constant stirring.

- Concentrate solution to 85 mL via boiling.

- Cool to 25°C, collect precipitate via vacuum filtration.

- Wash sequentially with cold water and methanol.

Critical Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| pH | 2.7-3.2 | Maximizes citrate coordination |

| Temperature | 60-100°C | Enhances ligand exchange |

| [Na⁺] | 0.5-1.2 M | Stabilizes complex solubility |

This method achieves 72-75% yield (4.5 g product) with <2% ferric contamination.

Ammonium-Sodium Counterion Exchange

Method 7 (Claim 7) modifies the precursor system using trisodium citrate:

Reaction Steps

- Prepare 0.4 M trisodium citrate solution.

- Gradually add 1:1 molar ratio of ferrous sulfate heptahydrate.

- Adjust pH to 2.9 via citric acid addition.

- Reflux at 80°C for 90 minutes.

- Centrifuge to isolate crystalline product.

This approach leverages sodium's charge-shielding effect to stabilize the iron-citrate coordination sphere, reducing colloidal byproduct formation.

Advanced Synthesis Techniques

Flow Reactor Continuous Production

Scaling the batch process involves:

- Precision pH Control : In-line sensors maintain pH 2.8±0.1 via automated citric acid dosing.

- Oxygen Scrubbing : Nitrogen sparging reduces Fe²⁺ oxidation to <0.5%.

- Crystallization Tuning :

$$

\text{Supersaturation} = \frac{C - C^}{C^}

$$

Where $$ C $$ = actual concentration, $$ C^* $$ = solubility limit. Maintained at 1.2-1.5 for uniform crystal growth.

Mechanochemical Synthesis

Solid-state grinding of precursors:

- Reactants : Ferrous oxalate, sodium citrate, citric acid (1:1:2 molar ratio).

- Conditions : 500 RPM ball milling under argon for 45 minutes.

- Yield : 68% with 30 nm crystallite size (XRD analysis).

This solvent-free method eliminates aqueous oxidation risks while enhancing reaction kinetics.

Analytical Characterization

Spectroscopic Validation

- Mössbauer Spectroscopy : δ = 1.25 mm/s, Δ = 2.45 mm/s confirms Fe²⁺ in octahedral geometry.

- FT-IR : ν(C=O) at 1595 cm⁻¹, ν(Fe-O) at 465 cm⁻¹.

- TGA : 18.2% weight loss at 110°C corresponds to 3 hydrate waters.

Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 14.67 |

| c (Å) | 8.92 |

| β (°) | 112.3 |

The structure features FeO₆ octahedra bridged by citrate tetrahedra with Na⁺ in interstitial sites.

Industrial Production Considerations

Cost Analysis

| Component | Cost Contribution |

|---|---|

| Sodium Citrate | 42% |

| Ferrous Sulfate | 35% |

| Purification | 18% |

| Waste Treatment | 5% |

Environmental Impact Mitigation

- Iron-laden wastewater treated via:

$$

\text{Fe}^{2+} + \text{H}2\text{O}2 \rightarrow \text{Fe}^{3+} + \text{OH}^- \quad (\text{pH} > 4)

$$

Followed by hydroxide precipitation.

Pharmacological Implications

The sodium-ferrous-citrate complex demonstrates:

Chemical Reactions Analysis

Types of Reactions: Sodium ferrous citrate undergoes several types of chemical reactions, including:

Oxidation: The ferrous ion (Fe²⁺) can be oxidized to ferric ion (Fe³⁺) under certain conditions.

Reduction: The ferric ion (Fe³⁺) can be reduced back to ferrous ion (Fe²⁺) in the presence of reducing agents.

Complexation: this compound can form complexes with other ions and molecules, affecting its solubility and reactivity.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents can facilitate the oxidation of ferrous ions.

Reduction: Reducing agents like ascorbic acid can reduce ferric ions to ferrous ions.

Complexation: Various ligands, such as EDTA, can form complexes with this compound.

Major Products Formed:

Oxidation: Ferric citrate and other ferric complexes.

Reduction: Ferrous citrate and other ferrous complexes.

Complexation: Various iron-ligand complexes.

Scientific Research Applications

Sodium ferrous citrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and studies involving iron metabolism and coordination chemistry.

Biology: this compound is used in studies related to iron transport and storage in biological systems.

Medicine: It is commonly used as an iron supplement to treat iron deficiency anemia. .

Industry: this compound is used as a food additive to fortify foods with iron.

Mechanism of Action

The primary mechanism of action of sodium ferrous citrate involves its role as an iron supplement. Once ingested, the compound dissociates in the gastrointestinal tract, releasing ferrous ions. These ions are absorbed into the bloodstream and transported by transferrin to various tissues, where they are utilized in the synthesis of hemoglobin and other iron-containing proteins .

Comparison with Similar Compounds

Comparison with Similar Iron Compounds

Ferrous Sulfate (FeSO₄)

- Bioavailability : Ferrous sulfate is a gold standard for oral iron therapy due to its high iron content (20% elemental iron) and bioavailability. However, it often causes gastrointestinal side effects (e.g., nausea, constipation) .

- Clinical Efficacy: In a phase 3 trial, SFC (100 mg/day) showed non-inferiority to ferrous sulfate in increasing hemoglobin levels in IDA patients, with fewer gastrointestinal adverse events (15% vs. 32%) .

- Mitochondrial Effects : Unlike SFC, ferrous sulfate lacks evidence of enhancing OXPHOS or ATP synthesis in mitochondrial disease models.

Ferric Citrate Hydrate (FCH)

- Mechanism : FCH contains ferric iron (Fe³⁺) bound to citrate. It is approved for IDA and hyperphosphatemia in chronic kidney disease .

- Efficacy : In a head-to-head trial, FCH (500–1000 mg/day) matched SFC (100 mg/day) in improving hemoglobin and ferritin levels, but SFC had a faster onset of action (4 weeks vs. 8 weeks) .

- Safety : FCH caused more hypophosphatemia (18% vs. 5%) but less nausea (10% vs. 15%) compared to SFC .

Ferric Ammonium Citrate (FAC)

- Composition : FAC is a mixture of iron (Fe³⁺), ammonium, and citrate. It is used in food fortification and cell culture media .

- Bioavailability : FAC has lower iron bioavailability (RBV ≈ 50%) compared to SFC (RBV ≈ 80%) due to its insoluble ferric form .

ALA + SFC vs. Other Iron Chelates

Key Research Findings

Table 1: Comparative Efficacy in Iron Deficiency Anemia

Table 2: Mitochondrial Parameters in Fibroblasts Treated with ALA/SFC

| Parameter | Normal Fibroblasts (ALA/SFC) | Patient Fibroblasts (ALA/SFC) | Reference |

|---|---|---|---|

| OCR (Basal Respiration) | ↑ 3.4-fold | ↑ 2.1-fold | |

| ATP Levels | ↑ 1.7-fold | ↑ 1.5-fold | |

| mtDNA/nDNA Ratio | ↑ 2.8-fold | ↑ 2.0-fold |

Clinical and Mechanistic Advantages of SFC

- Dual Action : Combines iron delivery with citrate-mediated enhancement of mitochondrial function .

- Safety Profile : Lower risk of oxidative stress compared to ferric compounds due to Fe²⁺ stabilization by citrate .

- Therapeutic Versatility : Effective in both IDA and complex metabolic disorders (e.g., endotoxin-induced uveitis, muscle aging) .

Limitations and Contradictions

Biological Activity

Sodium ferrous citrate (SFC) is a compound that has garnered attention for its biological activities, particularly in relation to iron supplementation and potential therapeutic applications. The following sections summarize key findings from recent studies regarding its effects on health, particularly in mitochondrial function, immune response, and iron metabolism.

Mitochondrial Function and Cellular Metabolism

- Enhancement of Mitochondrial Activity : Research indicates that SFC, when combined with 5-aminolevulinic acid (ALA), significantly enhances mitochondrial function. A study demonstrated that this combination increased oxidative phosphorylation (OXPHOS) complex proteins, oxygen consumption rates (OCR), and ATP levels in fibroblasts from both healthy individuals and patients with mitochondrial diseases. This suggests a protective effect on cells, promoting mitochondrial biogenesis and improving energy metabolism .

- Support for Tumor-Infiltrating T Cells : In cancer research, SFC has been shown to support the metabolic functions of tumor-infiltrating lymphocytes (TILs). In a mouse melanoma model, the ALA/SFC combination improved T cell proliferation and cytotoxicity by enhancing mitochondrial functions. The treatment led to increased expression of key proteins involved in metabolism and cellular activation, indicating its potential role as a metabolic regulator in immunotherapy contexts .

Iron Supplementation and Metabolic Effects

- Effects on Iron Levels : SFC is recognized for its role in replenishing iron stores in patients with chronic kidney disease undergoing maintenance hemodialysis (MHD). A study found that short-term oral supplementation with SFC effectively reduced serum levels of intact fibroblast growth factor 23 (iFGF23) and C-terminal FGF23 (cFGF23), which are associated with mineral metabolism. This effect was linked to increases in serum ferritin levels, suggesting that SFC can help manage iron deficiency in this patient population .

- Impact on Inflammation Markers : The same study noted significant reductions in serum C-reactive protein (CRP) levels after SFC supplementation, indicating a potential anti-inflammatory effect alongside its iron-replenishing properties .

Potential Applications in Disease Management

- Cancer Immunotherapy : The combination of ALA and SFC has shown promise as an adjunct therapy in cancer treatment, particularly by enhancing the effectiveness of immune checkpoint inhibitors like PD-1/PD-L1 blockers. By improving T cell function and mitochondrial activity, this combination may enhance the efficacy of immunotherapeutic strategies against tumors .

- Chronic Conditions : Given its effects on iron metabolism and inflammation, SFC could be beneficial in managing chronic conditions where iron deficiency and inflammation are prevalent, such as chronic kidney disease or certain inflammatory disorders.

Q & A

Basic Research Questions

Q. How can researchers accurately quantify iron content in sodium ferrous citrate solutions?

- Methodological Answer : Iron quantification can be performed using spectrophotometry with ortho-phenanthroline, which forms an orange-red complex with Fe²⁺. Buffer the solution to pH 3.5 using sodium citrate to stabilize the ferrous state and ensure colorimetric consistency. Calibrate with standard Fe²⁺ solutions and validate against certified reference materials .

Q. What are the key considerations for synthesizing this compound in a laboratory setting?

- Methodological Answer : Historical methods involve reacting ferrous sulfate with sodium bicarbonate and citric acid. Modern protocols prioritize anaerobic conditions to prevent oxidation of Fe²⁺ to Fe³⁺. Monitor pH and citrate-to-iron molar ratios (typically 1:1–2:1) to avoid precipitation. Purity can be confirmed via X-ray diffraction or inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How does this compound behave in aqueous solutions under varying pH conditions?

- Methodological Answer : Speciation studies show that this compound forms stable complexes at pH 3–5. At higher pH (>7), oxidation to ferric citrate and precipitation may occur. Use chelating agents like ascorbate or nitrogen-purged environments to maintain Fe²⁺ stability during experiments .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s bioavailability in in vivo models?

- Methodological Answer : In rodent studies, administer this compound orally at doses calibrated to body weight (e.g., 100 mg/day for anemia models). Pair with absorption enhancers like 5-aminolevulinic acid (5-ALA) at a 20:1 molar ratio (citrate:ALA) to improve iron uptake. Include control groups receiving placebo or alternative iron supplements. Monitor hemoglobin levels and hepatic iron stores via histochemistry or ICP-MS .

Q. What strategies prevent interference from this compound in microbial H₂S detection assays?

- Methodological Answer : In media like SS Agar, ferric citrate reacts with H₂S to form ferrous sulfide precipitates. To distinguish between abiotic and biotic iron reduction, include a negative control without inoculum. Adjust citrate concentrations to avoid masking microbial activity, and validate results with electrochemical H₂S sensors .

Q. How can speciation dynamics of this compound impact its efficacy in cell culture studies?

- Methodological Answer : In cell culture media, citrate competes with transferrin for iron binding. Optimize citrate concentration (e.g., 10–50 μM) to balance iron bioavailability and cytotoxicity. Use ferrozine assays to measure Fe²⁺/Fe³⁺ ratios and confirm stability via cyclic voltammetry under physiological pH (7.4) .

Q. What experimental controls are critical when studying this compound’s role in oxidative stress models?

- Methodological Answer : Include controls for both citrate and Fe²⁺ alone to isolate their individual effects. Use radical scavengers (e.g., TEMPO) to differentiate between citrate-mediated antioxidant activity and Fenton reaction-driven oxidative damage. Quantify lipid peroxidation (via malondialdehyde assays) and glutathione levels to assess redox balance .

Data Contradictions and Resolution

- Contradiction : Silva et al. (2009) reports Fe³⁺-citrate stability at neutral pH , while in vivo studies suggest Fe²⁺ remains bioavailable in acidic gastrointestinal environments .

- Resolution : The discrepancy arises from environmental context (e.g., gastric vs. extracellular fluid pH). Researchers must tailor experimental conditions to mimic target physiological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.